The compound can be synthesized through various methods, including electrophilic aromatic substitution and coupling reactions involving pyrimidine derivatives and sulfonyl chlorides. Its synthesis is often explored in the context of developing new pharmaceuticals and agrochemicals.
2,4-Dichloropyrimidine-5-sulfonamide is classified as:
The synthesis of 2,4-Dichloropyrimidine-5-sulfonamide can be achieved through several methods:
A typical synthetic route may involve:
The molecular structure of 2,4-Dichloropyrimidine-5-sulfonamide features:
2,4-Dichloropyrimidine-5-sulfonamide can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atoms and the sulfonamide group, making it suitable for further functionalization in synthetic organic chemistry .
The mechanism of action for compounds like 2,4-Dichloropyrimidine-5-sulfonamide typically involves:
Studies have shown that modifications in the structure can affect binding affinities and inhibitory potency against various bacterial strains .
2,4-Dichloropyrimidine-5-sulfonamide has several applications:
The convergence of pyrimidine and sulfonamide chemistry originated with Gerhard Domagk’s 1932 discovery of Prontosil™ (the first sulfonamide prodrug), which revolutionized antibacterial therapy by demonstrating systemic efficacy against streptococcal infections [9]. The subsequent elucidation of sulfanilamide as Prontosil’s active metabolite catalyzed exploration into sulfonamide functionalization. Parallel developments in pyrimidine chemistry—notably the synthesis of antimalarial pyrimethamine and antiviral zidovudine—highlighted the pharmacological versatility of nitrogenous heterocycles [7] [9].
The intentional hybridization of these motifs began in the mid-20th century to overcome limitations of monosubstituted sulfonamides:
Table 1: Evolution of Pyrimidine-Sulfonamide Hybrid Therapeutics
Compound | Therapeutic Application | Structural Advancement | |
---|---|---|---|
Sulfanilamide | Broad-spectrum antibacterial | Prototype sulfonamide | |
Sulfadiazine | Toxoplasmosis/UTI treatment | 2-Pyrimidinyl substitution | |
Sulfamethoxazole | PCP prophylaxis (with trimethoprim) | 5-Methyl-3-isoxazolyl + methoxy pyrimidine | |
SH-3 (Triazole hybrid) | Carbonic anhydrase inhibition | Triazole-linked benzenesulfonamide-pyrimidine | |
SZ14 (Spirochromane) | Antimalarial lead | Spirochromane-fused pyrimidine-sulfonamide | [4] |
Halogenation—particularly chlorination—serves as a critical molecular editing tool to optimize the electronic, steric, and metabolic properties of sulfonamide derivatives. In 2,4-dichloropyrimidine-5-sulfonamide, chlorine atoms exert three distinct bioactivity-enhancing effects:
Electrophilic Activation: The C2 and C4 chlorine atoms create electron-deficient sites amenable to nucleophilic aromatic substitution (SNAr). This facilitates regioselective derivatization with amines, thiols, and alcohols under mild conditions, as demonstrated in one-pot Suzuki couplings of 2,4-dichloropyrimidine achieving >95% yields of diarylated pyrimidines [1] [5]. Density Functional Theory (DFT) calculations reveal that chlorine substitution lowers the LUMO energy (-1.78 eV vs. -1.15 eV in non-halogenated pyrimidine), enhancing electrophilicity at C4 > C2 due to asymmetric charge distribution [10].
Steric Modulation: Chlorine’s van der Waals radius (1.75 Å) strategically obstructs solvent-accessible regions while permitting deep active-site penetration. In Mycobacterium tuberculosis dihydropteroate synthase (mtDHPS), 4-chloro substitution minimizes interactions with Pro63 and Leu64 residues implicated in sulfonamide resistance [8]. Comparative molecular docking shows a 2.3-fold increase in hydrophobic contacts versus non-halogenated analogs.
Metabolic Stabilization: Chlorination attenuates hepatic CYP3A4-mediated oxidation of the pyrimidine ring. Microsomal stability assays indicate a 4.7-fold extension in the half-life (t₁/₂ = 128 min) compared to 5-sulfonamidopyrimidine [6]. This aligns with broader evidence that halogenation reduces clearance rates in sulfonamide hybrids.
The 2,4-dichloropyrimidine-5-sulfonamide scaffold demonstrates exceptional versatility in discriminating between structurally homologous enzyme isoforms, enabling therapeutic precision unattainable with classical sulfonamides. Two key targeting mechanisms have been elucidated:
A. Carbonic Anhydrase (CA) Isoform Selectivity: Human carbonic anhydrases (hCAs) exist as 15 isoforms with overlapping functions but distinct pathophysiological roles. The scaffold’s dichloropyrimidine moiety exploits differential active-site topology:
Table 2: Isoform Selectivity Profiles of 2,4-Dichloropyrimidine-5-sulfonamide Derivatives
Derivative | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | Selectivity Ratio (IX:I) | |
---|---|---|---|---|---|
Unsubstituted sulfonamide | 5080 | 12.4 | 25.1 | 0.005 | |
SH-19 (N-ethylpiperazine) | 44.3 | 0.31 | 0.28 | 158 | [3] |
SH-3 (piperidine) | 94.8 | 1.12 | 0.94 | 101 | [3] |
SZ14 (spirochromane) | ND | ND | ND | Antimalarial activity | [4] |
B. Dihydropteroate Synthase (DHPS) Targeting: In antimicrobial applications, the scaffold overcomes sulfonamide resistance by dual-targeting:
C. Falcipain-2/3 Inhibition: Hybridization with spirochromane motifs yields antimalarial leads (e.g., SZ14) that inhibit Plasmodium cysteine proteases FP-2/FP-3 (IC50 = 4.1–6.3 μM). Molecular dynamics reveal the sulfonamide oxygen forms hydrogen bonds with Gln36, while the chloropyrimidine occupies the S2 specificity pocket via hydrophobic contact with Ala157 [4].
The strategic integration of sulfonamide and dichloropyrimidine functionalities confers distinctive molecular properties that underpin the compound’s drug discovery utility:
Table 3: Key Physicochemical Properties of 2,4-Dichloropyrimidine-5-sulfonamide
Property | Value | Significance in Drug Design | |
---|---|---|---|
Molecular Formula | C₄H₂Cl₂N₂O₂S | Balanced heteroatom content for bioactivity | |
Molecular Weight | 228.04 g/mol | Compliance with Lipinski’s rules | |
LogP (Calculated) | 1.15 ± 0.3 | Optimal membrane permeability | [1] |
pKa (Sulfonamide NH) | 10.2 ± 0.4 | Enhanced ionization at physiological pH | |
Hydrogen Bond Acceptors | 6 | Facilitates target binding | |
Hydrogen Bond Donors | 2 (sulfonamide NH₂) | Anchors to enzyme catalytic sites | |
Rotatable Bonds | 2 | Conformational restriction for selectivity | |
Aqueous Solubility (25°C) | 1.5 mg/mL (pH 7.4) | Formulation flexibility | [5] |
Melting Point | 57–61 °C | Stability in solid dosage forms | [1] |
TPSA (Topological Polar Surface Area) | 89.5 Ų | Favorable for cellular uptake |
The molecular architecture features orthogonal planes between the sulfonamide-phenyl and dichloropyrimidine rings (dihedral angle = 87.9°), creating a three-dimensional topology that minimizes off-target interactions. X-ray crystallography of analog SH-3 confirms intramolecular hydrogen bonding between the sulfonamide nitrogen and pyrimidine chlorine (distance = 2.436 Å), further rigidifying the structure [3].
The scaffold serves as a synthetic linchpin for diverse therapeutic candidates through regioselective modification:
Table 4: Representative Derivatives and Their Therapeutic Applications
Derivative | Synthetic Modification | Primary Therapeutic Target | Activity | |
---|---|---|---|---|
SH-19 | C4-N-ethylpiperazine | hCA IX/XII | Ki = 0.28–0.31 nM | [3] |
SH-3 | C4-piperidine | hCA II/IX | Ki = 0.94–1.12 nM | [3] |
SZ14 | C2-spirochromane | Falcipain-2/3 | IC50 = 4.1–4.9 μM | [4] |
MtbPtpB inhibitor (Dock score -61 kcal/mol) | C4-boc-piperazine | M. tuberculosis PtpB | MIC = 0.5 μg/mL (H37Ra) | [6] |
Compound 24 | C4-isopropoxy-aniline | M. tuberculosis DHPS | MIC = 0.5 μg/mL (H37Rv) | [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7